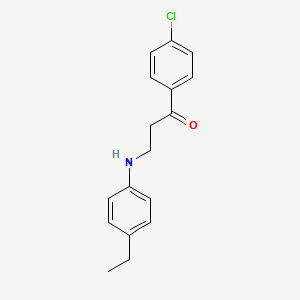
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone is a compound primarily used in the synthesis of pharmaceuticals and other compounds. It is a colorless crystalline solid with a molecular weight of 256.8 g/mol. This compound is also known as 4-chloro-1-(3-ethylanilino)propane-1-one, 4-chloro-1-(3-ethylanilino)propan-1-one, 4-chloro-1-propanone, 4-chloro-1-propyl-3-ethylaniline, and 4-chloro-N-(3-ethylanilino)propan-1-one. It has a melting point of 94-95°C, and a boiling point of 263°C.
Mecanismo De Acción
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone is believed to act as an agonist at certain G-protein coupled receptors (GPCRs). GPCRs are proteins that are found on the surface of cells and are involved in signal transduction. When 1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone binds to a GPCR, it triggers a cascade of events that can lead to a variety of physiological effects.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone has been found to have a variety of biochemical and physiological effects. It has been found to have anticonvulsant, antihistamine, and neuroprotective properties. It has also been found to have antidepressant, anxiolytic, and sedative effects. It can also act as a local anesthetic and has been found to have antinociceptive and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is relatively inexpensive and can be used in a wide range of experiments. However, there are some limitations. For example, it is a volatile compound and must be handled with care. Additionally, it can be toxic and can cause skin irritation if handled improperly.
Direcciones Futuras
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone has a wide range of potential applications in the future. It could be used to synthesize more complex pharmaceuticals and other compounds. Additionally, it could be used to develop new drugs and treatments for a variety of diseases and conditions. Additionally, it could be used to develop new pesticides and other agrochemicals. Finally, it could be used to develop new fragrances and dyes.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone is relatively simple. It involves the reaction of 4-chlorophenol and 3-ethylaniline in a basic medium. The reaction is carried out in a 1:1 molar ratio of 4-chlorophenol and 3-ethylaniline in a basic medium such as aqueous sodium hydroxide or potassium hydroxide. The reaction is typically heated to a temperature of 80°C and allowed to react for two hours. The product is isolated by filtration, washed with water, and dried.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone has a wide range of applications in scientific research. It is used as a building block for the synthesis of various biologically active compounds. It is also used as a starting material for the synthesis of pharmaceuticals, such as anticonvulsants, antihistamines, and drugs for the treatment of Alzheimer's disease. It is also used as an intermediate in the synthesis of other compounds, such as pesticides, dyes, and fragrances.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-2-13-3-9-16(10-4-13)19-12-11-17(20)14-5-7-15(18)8-6-14/h3-10,19H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQSKGVQKRPOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone | |
CAS RN |
477320-25-5 |
Source


|
| Record name | 1-(4-CHLOROPHENYL)-3-(4-ETHYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(2-Ethoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2948663.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2948667.png)

![Benzyl (2-oxo-2-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2948670.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2948672.png)

![N-({4-allyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2948674.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2948676.png)





![1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2948685.png)